molecular formula C17H22N2O4 B13779943 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid

2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid

Katalognummer: B13779943
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: QSKYYWBUUZCVLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid is a compound that consists of a bicyclic structure with nitrogen atoms and a phthalic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine can be achieved through several methods. One common approach involves the reaction of phthalic acid with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under specific conditions . The reaction typically requires heating and may involve the use of solvents such as chloroform or ether to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine involves its interaction with molecular targets and pathways. The compound may act as a catalyst or inhibitor in various chemical reactions, influencing the reaction kinetics and outcomes. Its bicyclic structure allows it to interact with specific enzymes or receptors, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid is unique due to its combination of a bicyclic structure with a phthalic acid moiety, providing distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .

Eigenschaften

Molekularformel

C17H22N2O4

Molekulargewicht

318.4 g/mol

IUPAC-Name

2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;phthalic acid

InChI

InChI=1S/C9H16N2.C8H6O4/c1-2-5-9-10-6-4-8-11(9)7-3-1;9-7(10)5-3-1-2-4-6(5)8(11)12/h1-8H2;1-4H,(H,9,10)(H,11,12)

InChI-Schlüssel

QSKYYWBUUZCVLC-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=NCCCN2CC1.C1=CC=C(C(=C1)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.